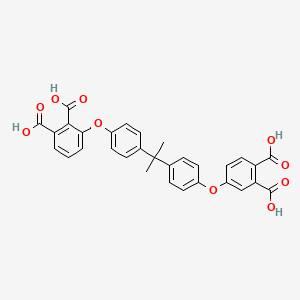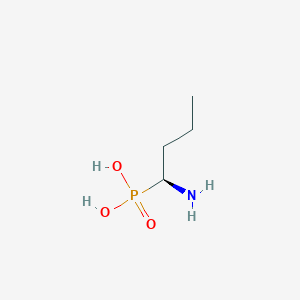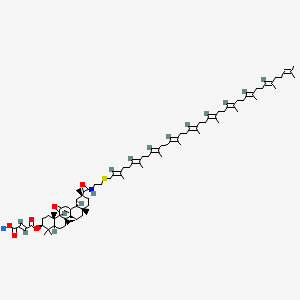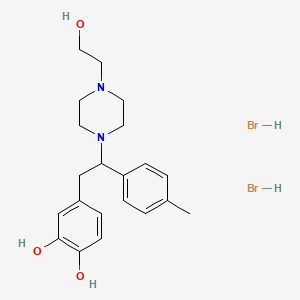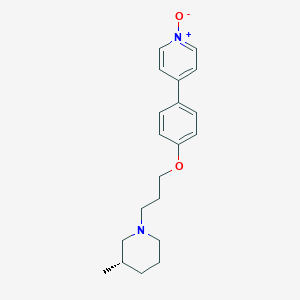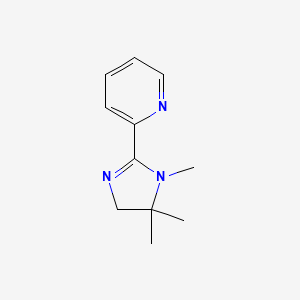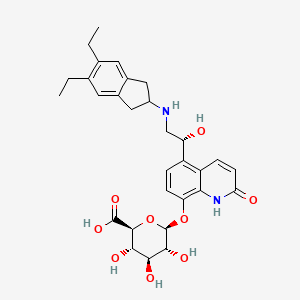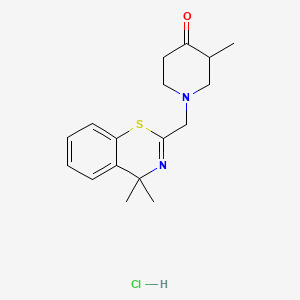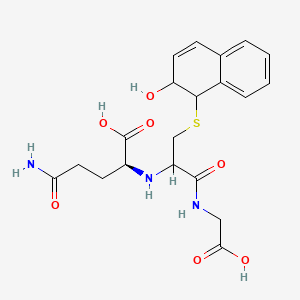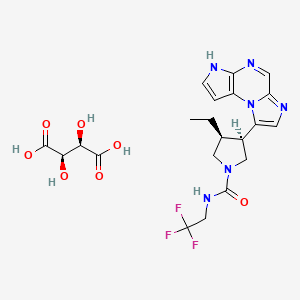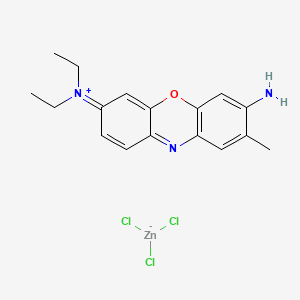
Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a nitrogen-containing heterocycle. The presence of amino and diethylamino groups, along with a trichlorozincate counterion, imparts distinct chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) typically involves multi-step organic reactions. The starting materials often include phenoxazine derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:
Amination Reactions: Introduction of amino groups through nucleophilic substitution reactions.
Alkylation Reactions: Incorporation of diethylamino groups via alkylation using diethylamine and suitable alkylating agents.
Metalation: Formation of the trichlorozincate complex through coordination with zinc chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Key parameters include temperature, pressure, solvent choice, and reaction time. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
化学反応の分析
Types of Reactions
Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different chemical and physical properties based on the introduced functional groups.
科学的研究の応用
Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and electronic materials due to its unique optical and electronic properties.
作用機序
The mechanism of action of Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. The presence of amino and diethylamino groups facilitates interactions with biological macromolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Phenoxazin-5-ium, 3-amino-7-(dimethylamino)-2-methoxy-, chloride: Similar structure but with a dimethylamino group and methoxy substituent.
Phenoxazin-5-ium, 7-(dimethylamino)-1,2,3-trihydroxy-, chloride: Contains additional hydroxyl groups.
Phenoxazin-5-ium, 3-amino-7-(dimethylamino)-2,8-dimethyl-, chloride: Features dimethyl groups at different positions.
Uniqueness
Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) is unique due to the presence of the diethylamino group and the trichlorozincate counterion, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
72854-38-7 |
|---|---|
分子式 |
C17H20Cl3N3OZn |
分子量 |
454.1 g/mol |
IUPAC名 |
(7-amino-8-methylphenoxazin-3-ylidene)-diethylazanium;trichlorozinc(1-) |
InChI |
InChI=1S/C17H19N3O.3ClH.Zn/c1-4-20(5-2)12-6-7-14-16(9-12)21-17-10-13(18)11(3)8-15(17)19-14;;;;/h6-10,18H,4-5H2,1-3H3;3*1H;/q;;;;+2/p-2 |
InChIキー |
PZEAPGLREZXZMI-UHFFFAOYSA-L |
正規SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.Cl[Zn-](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


